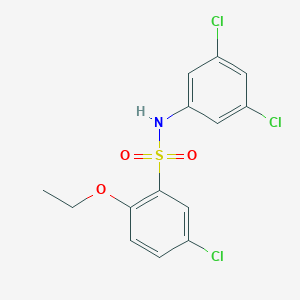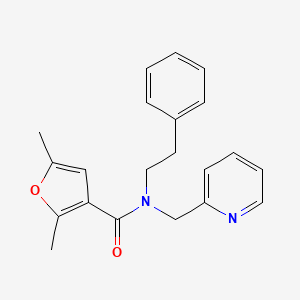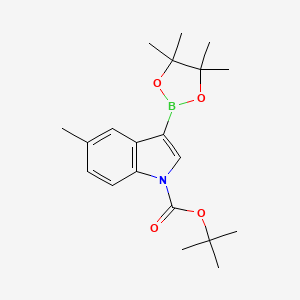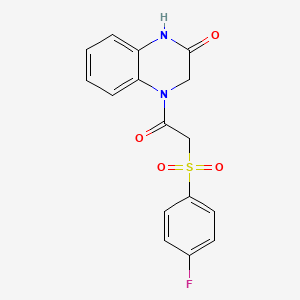
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and post-operative pain. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body.
Mecanismo De Acción
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, diclofenac reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of COX enzymes, which reduces the production of prostaglandins. 5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of lipid compounds that are involved in inflammation. Additionally, diclofenac has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, its well-established mechanism of action and therapeutic effects make it a reliable tool for studying inflammation and pain. However, there are also limitations to the use of diclofenac in lab experiments. Its effects may be influenced by factors such as route of administration, dose, and duration of treatment. Additionally, its effects may be influenced by the specific model or system being studied.
Direcciones Futuras
There are several future directions for research on diclofenac. One area of interest is the potential use of diclofenac in the treatment of cancer. Further studies are needed to determine the mechanisms by which diclofenac inhibits the growth of cancer cells, as well as its potential use in combination with other cancer treatments. Another area of interest is the development of new formulations of diclofenac that may enhance its therapeutic effects or reduce its side effects. Additionally, further studies are needed to determine the long-term safety and efficacy of diclofenac use in various patient populations.
Métodos De Síntesis
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide can be synthesized through several methods, including the condensation of 2-ethoxybenzoyl chloride with 3,5-dichloroaniline, followed by the reaction of the resulting product with sodium sulfite. Another common method involves the reaction of 2-ethoxybenzoic acid with thionyl chloride, followed by the addition of 3,5-dichloroaniline and sodium sulfite.
Aplicaciones Científicas De Investigación
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been extensively studied for its therapeutic effects in various inflammatory conditions. It has been shown to be effective in reducing pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-2-21-13-4-3-9(15)8-14(13)22(19,20)18-12-6-10(16)5-11(17)7-12/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBLCTZDRGOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)
![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)

![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)



![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2798538.png)

![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)

![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)